molecular formula C14H14N2O2S2 B2428107 (Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 851716-70-6

(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2428107
CAS No.: 851716-70-6
M. Wt: 306.4
InChI Key: IYJSNUYODUTUBS-PFONDFGASA-N
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Description

(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate typically involves multiple steps. One common method starts with the preparation of 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide, which is then reacted with appropriate reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper compounds to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper compounds

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and thiols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, preventing the communication signals that regulate biofilm formation and virulence. In the case of its anti-cancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-Allylbenzo[d]thiazol-2(3H)-imine hydrobromide: A precursor in the synthesis of (Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate.

    6-Bromobenzo[d]thiazol-2(3H)-one: Another thiazole derivative with similar biological activities.

    1,3-Dihydro-2H-benzo[d]imidazol-2-one: A related compound used in pharmacological studies.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

S-[2-oxo-2-[(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]ethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-3-8-16-11-6-4-5-7-12(11)20-14(16)15-13(18)9-19-10(2)17/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJSNUYODUTUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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